5'-(tert-Butyl) 3'-ethyl 6',7'-dihydrospiro[cyclopropane-1,4'-pyrazolo[4,3-c]pyridine]-3',5'(2'H)-dicarboxylate
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Overview
Description
5’-(tert-Butyl) 3’-ethyl 6’,7’-dihydrospiro[cyclopropane-1,4’-pyrazolo[4,3-c]pyridine]-3’,5’(2’H)-dicarboxylate is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique spiro structure, which includes a cyclopropane ring fused to a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(tert-Butyl) 3’-ethyl 6’,7’-dihydrospiro[cyclopropane-1,4’-pyrazolo[4,3-c]pyridine]-3’,5’(2’H)-dicarboxylate typically involves multiple steps:
Formation of Pyrazolo[4,3-c]pyridine Core: The initial step involves the formation of the pyrazolo[4,3-c]pyridine core.
Cyclopropane Ring Formation: The cyclopropane ring is introduced through a cyclization reaction, often involving the use of diazo compounds and transition metal catalysts.
Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced via alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and continuous flow reactors for cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl and ethyl positions, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
5’-(tert-Butyl) 3’-ethyl 6’,7’-dihydrospiro[cyclopropane-1,4’-pyrazolo[4,3-c]pyridine]-3’,5’(2’H)-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5’-(tert-Butyl) 3’-ethyl 6’,7’-dihydrospiro[cyclopropane-1,4’-pyrazolo[4,3-c]pyridine]-3’,5’(2’H)-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as signal transduction and metabolic pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl 4’,6’-dihydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine]-5’(2’H)-carboxylate
- **5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Uniqueness
The uniqueness of 5’-(tert-Butyl) 3’-ethyl 6’,7’-dihydrospiro[cyclopropane-1,4’-pyrazolo[4,3-c]pyridine]-3’,5’(2’H)-dicarboxylate lies in its spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H23N3O4 |
---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
5-O-tert-butyl 3-O-ethyl spiro[6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-4,1'-cyclopropane]-3,5-dicarboxylate |
InChI |
InChI=1S/C16H23N3O4/c1-5-22-13(20)12-11-10(17-18-12)6-9-19(16(11)7-8-16)14(21)23-15(2,3)4/h5-9H2,1-4H3,(H,17,18) |
InChI Key |
XZMGMVQRQVLTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C3(CC3)N(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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